molecular formula C13H14ClN3O3 B11396958 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11396958
M. Wt: 295.72 g/mol
InChI Key: BRERQSJAMFYSDF-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Oxadiazole Ring: The phenoxy intermediate is then subjected to cyclization reactions to introduce the oxadiazole ring. This step often involves the use of reagents such as hydrazine derivatives and appropriate catalysts.

    Formation of the Final Compound: The final step involves the reaction of the oxadiazole intermediate with an acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and oxadiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized phenoxy derivatives.

    Reduction: Formation of reduced acetamide derivatives.

    Substitution: Formation of substituted phenoxy or oxadiazole derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butyramide: Similar structure with a butyramide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C13H14ClN3O3/c1-7-4-10(5-8(2)12(7)14)19-6-11(18)15-13-9(3)16-20-17-13/h4-5H,6H2,1-3H3,(H,15,17,18)

InChI Key

BRERQSJAMFYSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C

Origin of Product

United States

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